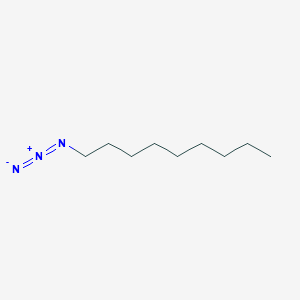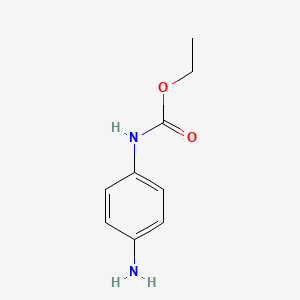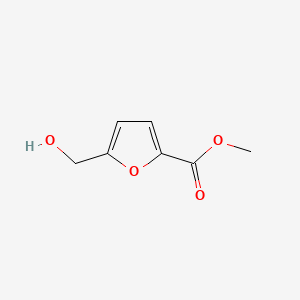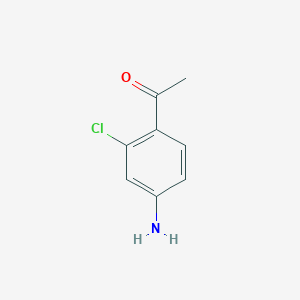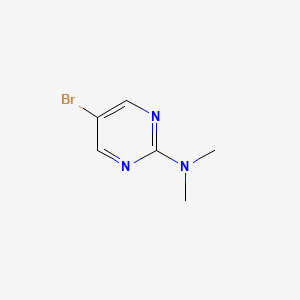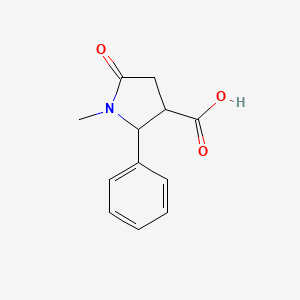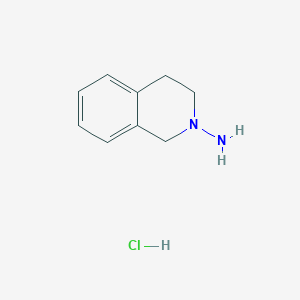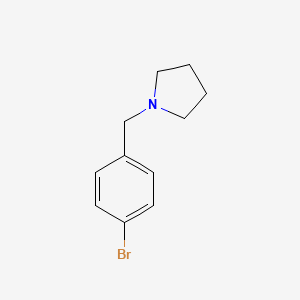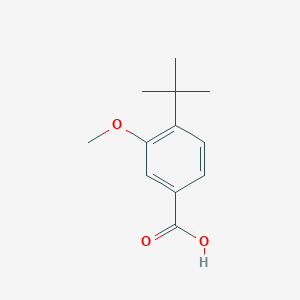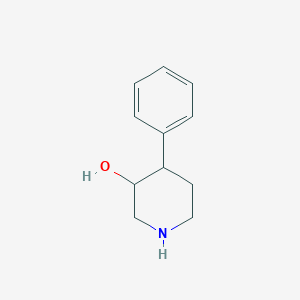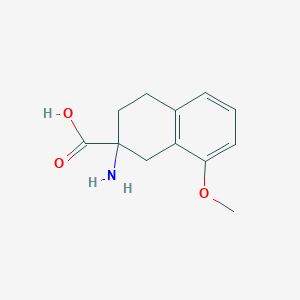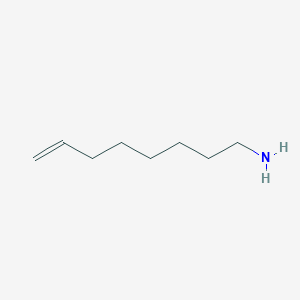
Oct-7-EN-1-amine
Vue d'ensemble
Description
Oct-7-EN-1-amine is a useful research compound. Its molecular formula is C8H17N and its molecular weight is 127.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Anti-Viral Activity
- 8-Aminobicyclo[3.2.1]octanes , similar in structure to Oct-7-EN-1-amine, have shown in vitro activity against influenza-A virus, with some compounds comparable to amantadine in vivo. This highlights their potential in developing anti-viral drugs (Miller et al., 2001).
Polymer Science and Materials
- Diglycidylester compounds with bicyclo[2.2.2]oct-7-ene units have been synthesized and studied for their thermal properties and potential applications in materials science (Galià et al., 1995).
Fluorescence and Spectroscopy
- A study on the fluorescence quenching of azoalkanes by amines explored the effects of steric hindrance and provided insights into the interaction between these compounds and their applications in spectroscopy (Pischel et al., 2000).
Catalysis and Chemical Reactions
- Cyclic guanidine organic catalysts involving compounds structurally similar to this compound have been used to facilitate the formation of amides from esters and primary amines, indicating their utility in organic synthesis (Kiesewetter et al., 2009).
- Ru-Catalyzed Isomerization has been employed to obtain alternating copolymers, indicating potential applications in polymer chemistry and material science (Tan et al., 2015).
Pharmaceutical and Medical Applications
- New optically active poly(amide-imide)s containing bicyclo[2,2,2]oct-7-ene units have been developed with potential applications in chiral stationary phases for the separation of racemic mixtures, indicating their significance in pharmaceutical applications (Isfahani et al., 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
Oct-7-EN-1-amine is a type of sympathomimetic amine . Sympathomimetic amines are a group of chemical compounds that can activate the sympathetic nervous system either directly via adrenergic receptors or indirectly by increasing endogenous catecholamine levels or mimicking their intracellular signaling pathways . Therefore, the primary targets of this compound are likely the adrenergic receptors.
Mode of Action
The mode of action of this compound involves either a direct agonist effect on α- and β-adrenergic receptors or an indirect effect involving the release of catecholamines (noradrenaline and adrenaline) . This interaction with its targets leads to the activation of the sympathetic nervous system.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the sympathetic nervous system. The activation of this system can lead to various downstream effects, such as increased heart rate, dilation of pupils, and relaxation of smooth muscle in the airways to improve breathing .
Pharmacokinetics
It’s known that organic cation transporters (octs) play a significant role in the absorption, distribution, metabolism, and excretion (adme) of many drugs . As this compound is an organic cation, it’s plausible that OCTs may influence its pharmacokinetics.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that interact with adrenergic receptors or affect catecholamine levels can alter the effects of this compound . Additionally, factors such as pH and temperature could potentially affect the stability of this compound.
Analyse Biochimique
Biochemical Properties
Oct-7-EN-1-amine plays a significant role in biochemical reactions, particularly in the regulation of growth and blood pressure, and control of nerve conduction . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be involved in the decarboxylation process catalyzed by substrate-specific microbial decarboxylases, which remove the α-carboxyl group of amino acids to produce the corresponding amines . These interactions are essential for maintaining the activity of standard metabolic functions and the immunologic system of intestines .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by regulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of monoamine oxidase enzymes, which are responsible for the degradation of biogenic amines . This modulation can impact neurotransmitter levels, thereby affecting nerve conduction and other cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . It can also inhibit or activate enzymes such as monoamine oxidase, leading to changes in the levels of neurotransmitters and other biogenic amines . These changes can subsequently alter gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that biogenic amines, including this compound, can degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound can result in changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as regulating blood pressure and nerve conduction . At high doses, it can cause toxic or adverse effects, including hypertensive effects and allergic reactions . Threshold effects have been observed, where the biological activity of this compound increases with increasing dosage up to a certain point, beyond which toxic effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the decarboxylation of amino acids and the amination and transamination of aldehydes and ketones . It interacts with enzymes such as monoamine oxidase and substrate-specific microbial decarboxylases, which play crucial roles in its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing overall metabolic activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cell membranes, ensuring its proper localization and accumulation within cells . The distribution of this compound can impact its biological activity and function, as it needs to reach specific cellular compartments to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . The proper localization of this compound is crucial for its role in regulating cellular processes and maintaining cellular homeostasis .
Propriétés
IUPAC Name |
oct-7-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-3-4-5-6-7-8-9/h2H,1,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMWBVGCEKMCBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512166 | |
| Record name | Oct-7-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82223-49-2 | |
| Record name | Oct-7-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


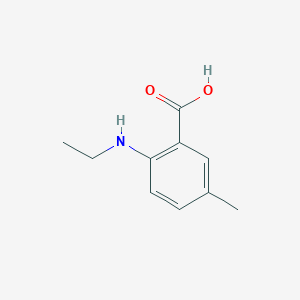
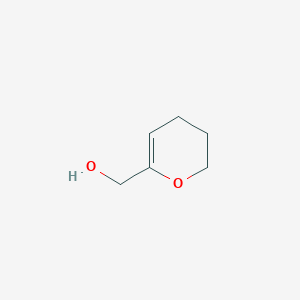
![3-Amino-1-[4-(dimethylamino)phenyl]thiourea](/img/structure/B1281535.png)
